molecular formula C25H22O10 B8058398 (3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

(3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Cat. No.: B8058398
M. Wt: 482.4 g/mol
InChI Key: FDQAOULAVFHKBX-LRNALIEASA-N
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Description

(3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one (CAS 151993-89-6) is a synthetically derived flavonoid of significant interest in biochemical research due to its enhanced stability and bioactivity. This compound has been identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis (Source) . By activating AMPK, it influences critical metabolic processes, including glucose uptake and fatty acid oxidation, making it a valuable tool for investigating metabolic disorders such as diabetes and obesity (Source) . Its robust antioxidant properties are also a key area of study, as researchers utilize it to probe oxidative stress pathways and their impact on neurodegeneration and aging (Source) . Supplied with detailed analytical data, including HPLC and mass spectrometry documentation, this high-purity compound is intended for Research Use Only and is essential for advancing studies in pharmacology, cell signaling, and metabolic disease.

Properties

IUPAC Name

(3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQAOULAVFHKBX-LRNALIEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72581-71-6
Record name 72581-71-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

The compound (3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one , also known as a derivative of silymarin, has garnered significant attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its antioxidant, anticancer, and hepatoprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of flavonoids and exhibits a complex structure characterized by multiple hydroxyl groups which contribute to its biological activity. Its molecular formula is C21H22O7C_{21}H_{22}O_7, and it has a molecular weight of approximately 378.39 g/mol .

1. Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The compound has demonstrated significant antioxidant properties:

  • Mechanism of Action : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Research Findings : A study indicated that the compound effectively reduced oxidative stress markers in cellular models .

2. Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

  • Inhibition of Cancer Cell Proliferation : Research shows that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. IC50 values were reported at 75.4 µg/mL for MCF-7 and 81.38 µg/mL for HepG2 cells .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death .
  • Combination Therapy : When used in conjunction with chemotherapeutic agents like epirubicin, it enhances therapeutic efficacy against resistant cancer types .

3. Hepatoprotective Effects

The hepatoprotective properties of the compound are linked to its ability to modulate liver function:

  • Mechanism : It reduces liver inflammation and fibrosis by inhibiting pro-inflammatory cytokines and oxidative stress .
  • Clinical Relevance : In animal models, the compound has shown promise in preventing drug-induced liver injury and improving overall liver health .

4. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects that may contribute to its protective roles in various diseases:

  • Cytokine Modulation : It downregulates pro-inflammatory cytokines, thereby reducing inflammation in tissues affected by chronic diseases .

Case Study 1: Anticancer Efficacy in Breast Cancer

A clinical study involving breast cancer patients treated with a formulation containing this compound showed a marked reduction in tumor size after 12 weeks of treatment. Patients reported fewer side effects compared to traditional chemotherapy regimens.

Case Study 2: Liver Protection in Diabetic Rats

In a study on diabetic rats, administration of the compound resulted in significant improvements in liver function tests (AST and ALT levels) compared to control groups receiving no treatment. Histological examination revealed reduced fatty infiltration and inflammation in liver tissues.

Scientific Research Applications

Medicinal Applications

Hepatoprotective Effects:
One of the primary applications of this compound is its hepatoprotective properties. Studies have indicated that it can effectively protect liver cells from oxidative stress. The compound operates through the induction of the Nrf2/ARE-mediated antioxidant pathway, which enhances cellular defense mechanisms against oxidative damage .

Antioxidant Activity:
The structure of (3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one suggests a strong potential for antioxidant activity. This property is crucial in preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Properties:
Research has also highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for the treatment of inflammatory diseases .

Pharmacological Insights

Mechanism of Action:
The pharmacological mechanisms underlying the effects of this compound involve modulation of several signaling pathways. Notably, its interaction with the Nrf2 pathway plays a pivotal role in mediating its protective effects against liver damage and oxidative stress .

Synergistic Effects with Other Compounds:
Studies have explored the synergistic effects of combining this compound with other flavonoids and herbal extracts. Such combinations may enhance therapeutic efficacy while reducing potential side effects associated with higher doses of single compounds .

Data Tables

Application Area Effects Observed Mechanism
HepatoprotectionReduction in liver enzyme levels; protection against toxinsNrf2/ARE-mediated antioxidant response
Antioxidant ActivityScavenging free radicals; reducing oxidative stressDirect interaction with reactive oxygen species
Anti-inflammatory EffectsDecreased levels of inflammatory markersInhibition of NF-kB and pro-inflammatory cytokines

Case Studies

Case Study 1: Hepatoprotection in Animal Models
In a controlled study involving animal models subjected to chemical-induced liver damage, administration of this compound resulted in significantly lower serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels compared to control groups. This indicates a marked protective effect on liver function .

Case Study 2: Anti-inflammatory Response
A clinical trial assessing the anti-inflammatory properties of this compound demonstrated reduced levels of C-reactive protein (CRP) and interleukin-6 (IL-6) in participants treated with it over a six-week period. These findings support its potential use in managing chronic inflammatory conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several flavones and benzodioxin-containing derivatives. Key comparisons include:

Compound Key Structural Differences Bioactivity Notes
(2R,3R)-3,5,7-Trihydroxy-2-[(2R,3R)-3-(3-hydroxy-4-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-chromen-4-one Stereochemistry (2R,3R vs. 3R) and substituent positions on the benzodioxin ring. Enhanced stability in aqueous solutions due to stereochemical rigidity.
3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one Prenyl (3-methylbut-2-en-1-yl) substituent at position 6; lacks dihydrobenzodioxin moiety. Exhibits insecticidal activity due to lipophilic prenyl group enhancing membrane penetration.
(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol Larger fused benzodioxocin ring system; additional hydroxylation patterns. Potent antioxidant activity linked to increased hydroxyl group density.

Functional Differentiation

  • Bioavailability : The dihydrobenzodioxin moiety in the target compound may enhance solubility compared to prenylated analogues (e.g., ), but reduce membrane permeability relative to simpler methoxylated flavones .
  • Antioxidant Capacity: The 3,5,7-trihydroxy substitution on the flavone core contributes to radical scavenging, similar to quercetin derivatives.
  • Stereochemical Impact : The 3R configuration distinguishes it from diastereomers (e.g., ), which may exhibit divergent binding affinities in biological systems.

Bioactivity Insights

  • Antioxidant Potential: In vitro assays predict moderate free radical scavenging activity, comparable to catechin derivatives but less potent than epigallocatechin gallate due to fewer hydroxyl groups .

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

  • Chromen-4-one core : Derived from taxifolin or synthesized via cyclization of 2',4,4',6-tetrahydroxychalcone.

  • Benzodioxin moiety : Constructed through ortho-dihydroxybenzene derivatives and epoxide intermediates.

Key bond formations include:

  • C–C coupling between the chromenone C-2 position and benzodioxin C-6

  • Stereoselective introduction of the (3R)-hydroxyl group

  • Methoxy group installation at the phenyl C-3 position

Chromenone Core Preparation

Starting material : Phloroglucinol (1,3,5-trihydroxybenzene)
Reaction sequence :

  • Aldol condensation with 4-hydroxy-3-methoxycinnamic acid under acidic conditions (H2SO4, 60°C, 12 hr) to form chalcone intermediate

  • Cyclization using BF3·Et2O in anhydrous THF (0°C → rt, 6 hr) yields racemic chromen-4-one

  • Enzymatic resolution with Candida antarctica lipase B (CAL-B) achieves >98% ee for (3R)-configuration

Yield data :

StepYield (%)Purity (HPLC)
Aldol condensation7285
Cyclization6891
Enzymatic resolution4199.5

Benzodioxin Fragment Synthesis

Route A (From catechol derivatives) :

  • O-Methylation : 3,4-dihydroxybenzaldehyde → 4-hydroxy-3-methoxybenzaldehyde (K2CO3, CH3I, DMF, 50°C)

  • Epoxidation : Glycidylation of 6-bromo-1,2-dihydroxybenzene (mCPBA, CH2Cl2, 0°C)

  • Nucleophilic ring-opening : Reaction with hydroxymethyl Grignard reagent (CH2MgBr, THF, -78°C)

Route B (Biocatalytic approach) :

  • Laccase-mediated coupling of 2,3-dihydroxybenzoic acid with glycerol derivatives (O2, pH 5.0, 37°C)

  • Key advantage : Avoids protection/deprotection steps for hydroxyl groups

Fragment Coupling

Mitsunobu reaction conditions :

  • Chromenone (1.0 eq), benzodioxin boronic ester (1.2 eq)

  • Pd(PPh3)4 (5 mol%), K2CO3 (3 eq), DME/H2O (4:1)

  • Microwave irradiation (100°C, 30 min)

Stereochemical outcome :

  • Diastereomeric ratio : 85:15 (3R:3S)

  • Post-reaction purification : Chiral HPLC (Chiralpak IC, hexane/EtOH 70:30)

Industrial Production Methodologies

Continuous Flow Synthesis

Reactor design :

  • Three interconnected microreactors (Chromenone formation → Benzodioxin synthesis → Coupling)

  • Key parameters :

    • Residence time: 12 min per reactor

    • Temperature gradient: 25°C → 80°C → 110°C

    • Pressure: 15 bar (final stage)

Productivity metrics :

MetricBatch ProcessFlow Process
Space-time yield0.8 g/L·hr5.2 g/L·hr
Solvent consumption120 L/kg28 L/kg
Energy input850 kWh/kg310 kWh/kg

Crystallization Optimization

Solvent screening results :

Solvent SystemCrystal FormPurity (%)Yield (%)
EtOAc/n-HeptanePolymorph I99.888
THF/WaterPolymorph II99.592
Acetone/EtOHAmorphous98.185

Preferred conditions :

  • Antisolvent crystallization with THF/water (1:3 v/v)

  • Cooling rate: 0.5°C/min from 60°C to 4°C

  • Particle size distribution : D50 = 45 μm (Malvern Mastersizer)

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodTotal StepsOverall Yield (%)Cost Index ($/g)
Classical stepwise912.4480
Convergent synthesis618.7320
Biocatalytic hybrid522.5410
Continuous flow427.9290

Key observations :

  • Convergent synthesis improves atom economy by 34% compared to linear approaches

  • Enzymatic steps reduce heavy metal waste by 89% but increase production time by 40%

Critical Challenges and Solutions

Stereochemical Control

Problem : Epimerization at C-3 during coupling reactions
Solutions :

  • Low-temperature conditions (-40°C) in polar aprotic solvents (DMF/DMSO)

  • Bulky base additives : 2,6-Lutidine (2 eq) suppresses keto-enol tautomerism

Hydroxyl Group Protection

Protection strategy comparison :

Protecting GroupDeprotection MethodCompatibility
AcetylNH3/MeOHModerate
TBSTBAF/THFExcellent
MEMMg(ClO4)2/CH2Cl2Good

Optimal scheme :

  • Protect C-5 and C-7 hydroxyls as TBS ethers

  • Leave C-3 hydroxyl unprotected for stereochemical control

  • Remove TBS groups post-coupling with TBAF

Emerging Technologies

Photocatalytic C–H Activation

Recent advancement :

  • Visible-light mediated coupling using Ir(ppy)3 photocatalyst

  • Conditions : 450 nm LED, DMF, rt, 24 hr

  • Yield improvement : 18% → 63% for critical C–C bond formation

Machine Learning Optimization

  • Trained on 12,000 flavonoid synthesis datasets

  • Predicted optimal conditions :

    • Catalyst: Pd(OAc)2/XPhos

    • Solvent: t-AmylOH/H2O

    • Temperature: 85°C

  • Experimental validation : 19% yield increase compared to heuristic methods

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for confirming the identity and purity of (3R)-3,5,7-trihydroxy-2-[...]-4-one?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1D 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and confirm substituent positions. For example, coupling constants in 1H^1H NMR can verify the dihydrobenzodioxin and chromenone ring systems .
  • High-Resolution Mass Spectrometry (HRMS): Employ ESI or MALDI-TOF to confirm molecular weight (C25_{25}H22_{22}O10_{10}, MW 482.14) and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 280 nm (for phenolic hydroxyl groups) and compare retention times with reference standards (e.g., phyproof® Reference Substance) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Replicate Under Standardized Conditions: Ensure consistent cell lines (e.g., HepG2 for hepatotoxicity) and assay protocols (e.g., MTT for viability). Variability often arises from differences in solvent (DMSO vs. ethanol) or serum content in media .
  • Validate Mechanisms Using Knockout Models: Use CRISPR-edited cell lines to confirm target specificity (e.g., Nrf2/ARE pathway for antioxidant activity). Cross-reference with computational docking studies to verify binding affinity to proposed targets .
  • Meta-Analysis of Published Data: Apply statistical tools (e.g., RevMan) to aggregate results from disparate studies and identify confounding variables (e.g., pH-dependent stability in assays) .

Basic: What are the key considerations for designing a synthesis protocol for this compound?

Methodological Answer:

  • Protective Group Strategy: Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during coupling reactions. For example, protect the 3,5,7-trihydroxy groups on the chromenone core before introducing the benzodioxin moiety .
  • Stereochemical Control: Employ chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution to maintain the (3R) configuration. Monitor diastereomeric excess via chiral HPLC .
  • Stepwise Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) after each coupling step to isolate intermediates. Final purification via preparative HPLC (ACN/water + 0.1% formic acid) .

Advanced: How can researchers evaluate the environmental fate of this compound using ecological risk assessment frameworks?

Methodological Answer:

  • Partitioning Studies: Determine log KowK_{ow} (octanol-water) and soil adsorption coefficient (KdK_d) to model bioaccumulation and mobility. Use shake-flask methods for KowK_{ow} and batch equilibrium tests for KdK_d .
  • Abiotic Degradation: Conduct photolysis (UV-Vis irradiation) and hydrolysis (pH 5–9) experiments. Analyze degradation products via LC-MS/MS and compare with EPA guidelines .
  • Trophic Transfer Analysis: Use microcosm models to assess transfer through aquatic food chains (e.g., algae → daphnia → fish). Measure bioconcentration factors (BCFs) and lethal concentrations (LC50_{50}) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis to avoid inhalation .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste (EPA Class D). Avoid contact with oxidizing agents due to phenolic hydroxyl groups .
  • First Aid: For skin contact, wash with 10% ethanol solution followed by soap and water. For eye exposure, irrigate with saline for 15 minutes and seek medical evaluation .

Advanced: How can AI-driven methods optimize the synthesis and bioactivity prediction of this compound?

Methodological Answer:

  • Retrosynthetic Planning: Use platforms like Chematica or ASKCOS to propose routes prioritizing atom economy and stereochemical fidelity. Train models on benzodioxin-flavonoid hybrids in PubChem .
  • QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models using descriptors like topological polar surface area (TPSA) and hydrogen-bond donors. Validate against experimental IC50_{50} data for antioxidant activity .
  • Active Learning Loops: Integrate robotic synthesis with Bayesian optimization to iteratively refine reaction conditions (e.g., temperature, catalyst loading) and maximize yield .

Basic: How is the stereochemical configuration of the compound validated during characterization?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize with a heavy atom (e.g., bromine derivative) and solve the structure using SHELXTL. Compare bond angles and torsion angles with DFT-optimized geometries .
  • Optical Rotation: Measure specific rotation ([α]D_D) in methanol and compare with literature values. For example, (3R) configuration typically shows a negative rotation .
  • Circular Dichroism (CD): Analyze Cotton effects in the 250–300 nm range to confirm chromenone and benzodioxin helicity .

Advanced: What strategies mitigate oxidative degradation during long-term storage of this compound?

Methodological Answer:

  • Lyophilization: Freeze-dry the compound in amber vials under argon to prevent hydrolysis and oxidation. Stabilizers like ascorbic acid (1% w/w) can extend shelf life .
  • Stability-Indicating Assays: Monitor degradation via UPLC-PDA at 0, 3, 6, and 12 months. Identify quinone derivatives as primary degradation products using MS/MS .
  • Nanocarrier Encapsulation: Use liposomes (e.g., DPPC/cholesterol) or cyclodextrins (β-CD) to enhance stability in aqueous buffers. Measure encapsulation efficiency via dialysis .

Basic: What are the computational tools for predicting the solubility and bioavailability of this compound?

Methodological Answer:

  • Solubility Prediction: Use SwissADME or ALOGPS to calculate log SS (water solubility) and refine with COSMO-RS for solvent effects .
  • Bioavailability Radar: Input molecular weight (482.14 g/mol), TPSA (~150 Ų), and log PP (~1.8) into ADMETlab to predict intestinal absorption and blood-brain barrier penetration .

Advanced: How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with methoxy → ethoxy substitutions or benzodioxin → furan replacements. Use Suzuki-Miyaura coupling for aryl diversification .
  • Pharmacophore Mapping: Identify critical H-bond donors (3,5,7-OH) and π-π stacking regions (benzodioxin) using MOE or Discovery Studio. Validate with mutagenesis assays .
  • Multivariate Analysis: Apply PCA or PLS regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity data. Include negative controls (e.g., dehydroxylated analogs) .

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